molecular formula C33H35N5O5Si B12905318 Adenosine, N-benzoyl-5'-O-[(1,1-dimethylethyl)diphenylsilyl]- CAS No. 77244-83-8

Adenosine, N-benzoyl-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-

Cat. No.: B12905318
CAS No.: 77244-83-8
M. Wt: 609.7 g/mol
InChI Key: DXDHVNNXLTVJCH-CRDHKZEPSA-N
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Description

N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound that features a purine base linked to a benzamide group This compound is notable for its intricate structure, which includes a tert-butyldiphenylsilyl-protected hydroxymethyl group and a tetrahydrofuran ring

Preparation Methods

The synthesis of N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups on the tetrahydrofuran ring are protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.

    Formation of the Purine Base: The purine base is synthesized separately and then coupled with the protected tetrahydrofuran derivative.

    Coupling Reaction: The benzamide group is introduced through a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

    Deprotection: The final step involves the removal of the tert-butyldiphenylsilyl protecting group under acidic conditions to yield the target compound.

Chemical Reactions Analysis

N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide can undergo various chemical reactions:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s purine base makes it a potential candidate for antiviral and anticancer research, as purine derivatives are known to interact with nucleic acids and enzymes.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biological Studies: Its ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide involves its interaction with molecular targets such as enzymes and nucleic acids. The purine base can mimic natural nucleotides, allowing the compound to inhibit or modulate the activity of enzymes involved in DNA and RNA synthesis. Additionally, the benzamide group can enhance binding affinity and specificity towards certain protein targets.

Comparison with Similar Compounds

Similar compounds to N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide include:

    Adenosine Derivatives: Compounds like adenosine and its analogs share the purine base structure and are known for their roles in cellular signaling and metabolism.

    Benzamide Derivatives: Other benzamide derivatives, such as nicotinamide, are known for their biological activities and therapeutic potential.

    Silyl-Protected Compounds: Compounds with silyl-protected hydroxyl groups, like tert-butyldiphenylsilyl-protected sugars, are used in organic synthesis for their stability and ease of deprotection.

N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide stands out due to its unique combination of a purine base, benzamide group, and silyl-protected hydroxyl groups, making it a versatile compound for various scientific applications.

Properties

CAS No.

77244-83-8

Molecular Formula

C33H35N5O5Si

Molecular Weight

609.7 g/mol

IUPAC Name

N-[9-[(2R,3R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C33H35N5O5Si/c1-33(2,3)44(23-15-9-5-10-16-23,24-17-11-6-12-18-24)42-19-25-27(39)28(40)32(43-25)38-21-36-26-29(34-20-35-30(26)38)37-31(41)22-13-7-4-8-14-22/h4-18,20-21,25,27-28,32,39-40H,19H2,1-3H3,(H,34,35,37,41)/t25-,27-,28-,32-/m1/s1

InChI Key

DXDHVNNXLTVJCH-CRDHKZEPSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)NC(=O)C6=CC=CC=C6)O)O

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)NC(=O)C6=CC=CC=C6)O)O

Origin of Product

United States

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